

Alisporivir NIM811 efficacy comparative studies

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Compound Focus: Alisporivir

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Comparative Overview of Alisporivir and NIM811

The table below summarizes the key characteristics and experimental efficacy data for **Alisporivir** and NIM811.

Feature	Alisporivir (DEB-025)	NIM811
Class	Non-immunosuppressive Cyclophilin Inhibitor (Host-Targeting Antiviral)	Non-immunosuppressive Cyclophilin Inhibitor (Host-Targeting Antiviral)
Origin	Cyclosporine A derivative [1]	Cyclosporine A derivative [2]
Immunosuppression	No (calcineurin binding abolished) [1] [3]	No [2]
Mechanism of Action	Binds to Cyclophilin A, inhibiting its PPIase activity; disrupts viral replication complexes [1] [4].	Binds to Cyclophilin A, inhibiting its PPIase activity [4].
Antiviral Spectrum	HCV (Genotypes 1-4) [1], HBV [5], Coronaviruses [6], HIV-1 [1]	HCV [4], HBV [5], Coronaviruses [6]

Feature	Alisporivir (DEB-025)	NIM811
HCV Replicon IC ₅₀	Low nanomolar range (e.g., sub-100 nM) [1]	Information not specified in search results
HBV In Vitro Efficacy	Dose-dependent reduction of HBV DNA and HBsAg (at µg/mL concentrations) [5]	Dose-dependent reduction of HBV DNA and HBsAg (at µg/mL concentrations) [5]
Coronavirus In Vitro EC ₅₀	Low micromolar range (similar to CsA) [6]	Low micromolar range (similar to CsA) [6]
Clinical Development	Phase III (Clinical hold due to pancreatitis cases) [3]	Phase I (No further development reported) [2]

| **Key Clinical HCV Data** | - **Phase I (HIV/HCV):** Mean HCV RNA reduction of -3.6 log₁₀ after 14 days [1].

- **Phase II:** Viral load drop of -5.09 log₁₀ with PegIFNα [1]. | Information not available in search results |

Detailed Experimental Data and Protocols

The efficacy data in the table above is derived from specific experimental models. Here are the detailed methodologies for key experiments.

HCV Replicon Assay

This is a standard in vitro test to assess antiviral activity against HCV replication.

- **Objective:** To determine the concentration of a compound that inhibits 50% of HCV replication (EC₅₀) in a cell culture system.
- **Cell Line:** Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon. These cells continuously replicate HCV RNA but do not produce infectious viral particles [1].
- **Protocol:**
 - Replicon cells are seeded into multi-well plates.

- After 24 hours, cells are treated with a range of concentrations of **Alisporivir**, NIM811, or a control compound (e.g., DMSO).
- The culture medium with the compounds is refreshed every 24-48 hours.
- After 72-96 hours of incubation, total RNA is extracted from the cells.
- HCV RNA levels are quantified using quantitative RT-PCR (Reverse Transcription Polymerase Chain Reaction).
- Cell viability is assessed in parallel (e.g., via MTS assay) to ensure the antiviral effect is not due to cytotoxicity.
- **Data Analysis:** The EC_{50} is calculated by plotting the compound concentration against the percentage of HCV RNA inhibition. The CC_{50} (cytotoxic concentration 50%) is also determined. The **Selectivity Index (SI = CC_{50} / EC_{50})** indicates the compound's safety window [1].

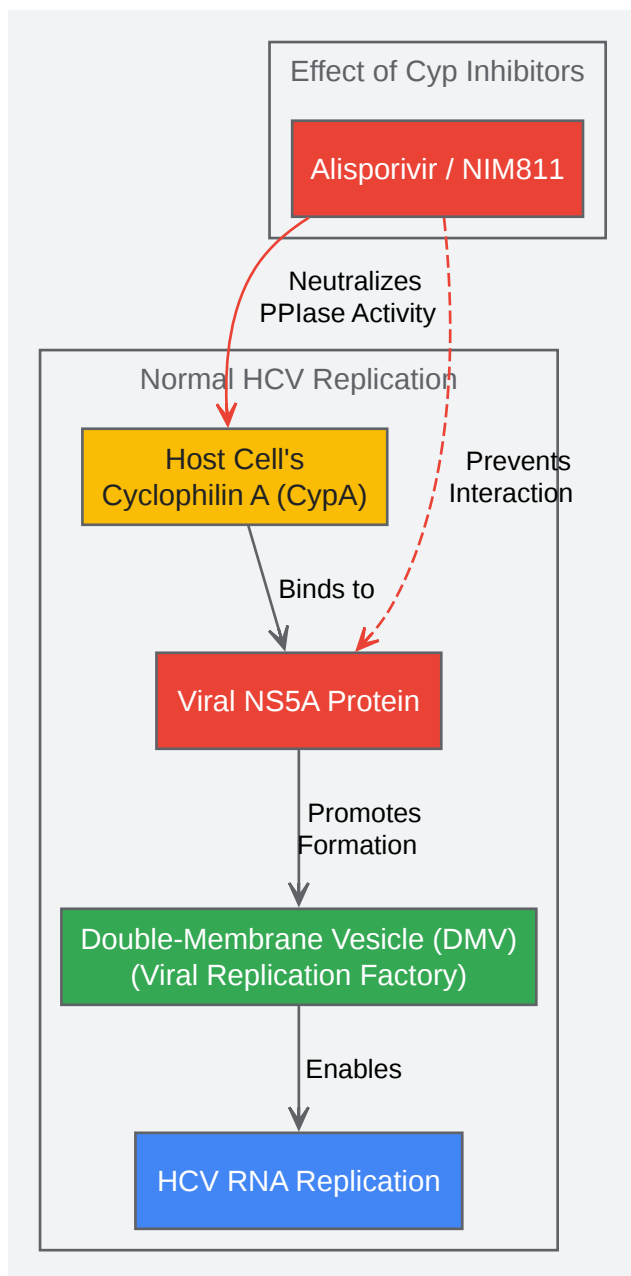
HBV Cell Culture Models

These experiments evaluate the effect of compounds on the entire HBV life cycle.

- **Objective:** To measure the reduction of HBV DNA and viral antigens (HBsAg) in cell cultures.
- **Cell Lines & Systems [5]:**
 - **HepG2.2.15:** A human hepatoma cell line stably transfected with a HBV genome, which constitutively produces complete HBV virions and subviral particles.
 - **HBV-Infected HepaRG:** Terminally differentiated HepaRG cells that are susceptible to HBV infection, modeling a more physiologically relevant infection.
- **Protocol:**
 - Cells are treated with various concentrations of the cyclophilin inhibitors.
 - Culture supernatants are collected every few days to monitor **secreted HBV DNA** (via PCR) and **HBsAg** (via ELISA - Enzyme-Linked Immunosorbent Assay).
 - At the end of the experiment, cells are lysed to analyze **intracellular HBV DNA** (Southern blotting or PCR) and **intracellular HBsAg**.
- **Data Analysis:** The levels of HBV DNA and HBsAg in treated samples are compared to those in untreated controls to determine the percentage reduction [5].

Mechanism of Action: Disrupting Viral Replication

Both **Alisporivir** and NIM811 exert their antiviral effects by targeting the host protein Cyclophilin A (CypA), not the virus itself. The following diagram illustrates this shared host-targeting mechanism and its consequences for HCV replication.



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This host-targeting mechanism provides a **high barrier to viral resistance** and is effective across diverse virus genotypes and families, explaining the broad-spectrum antiviral activity observed [1] [6] [4].

Efficacy Conclusions and Development Status

- **Alisporivir demonstrated strong efficacy in early clinical trials** for HCV, both as monotherapy and in combination with standard treatments, showing particular promise in interferon-free regimens [1]

[3]. However, its Phase III development was placed on full clinical hold by the FDA due to cases of acute pancreatitis [3].

- **For NIM811, comprehensive clinical efficacy data is lacking** in the provided search results, as its development appears to have stalled at an earlier stage [2].

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